molecular formula C12H14N2O2 B7942168 (S)-3alpha-Isopropyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

(S)-3alpha-Isopropyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B7942168
M. Wt: 218.25 g/mol
InChI Key: UDZUQLATAJECJW-JTQLQIEISA-N
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Description

(S)-3alpha-Isopropyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative effects and are commonly used in medical applications for their anxiolytic, anticonvulsant, and muscle relaxant properties. This specific compound has a unique structural feature with an isopropyl group attached to the third carbon atom of the benzodiazepine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3alpha-Isopropyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:

  • Condensation Reaction: The starting materials, such as an appropriate benzene derivative and an isopropylamine, undergo a condensation reaction to form an intermediate compound.

  • Oxidation: The intermediate compound is then oxidized to introduce the necessary functional groups, resulting in the formation of the benzodiazepine core structure.

  • Chiral Resolution: Since the compound is chiral, a chiral resolution step is often required to obtain the (S)-enantiomer specifically.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

(S)-3alpha-Isopropyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzodiazepine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives with different functional groups.

  • Reduction Products: Reduced forms of the compound with altered chemical properties.

  • Substitution Products: Compounds with different substituents at specific positions on the benzodiazepine ring.

Scientific Research Applications

(S)-3alpha-Isopropyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex chemical compounds.

  • Biology: Studied for its potential biological activities and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in treating anxiety, seizures, and muscle disorders.

  • Industry: Employed in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects through its interaction with the central nervous system. It binds to specific receptors in the brain, such as GABA (gamma-aminobutyric acid) receptors, enhancing their inhibitory effects. This leads to a calming effect on the nervous system, reducing anxiety and promoting relaxation.

Molecular Targets and Pathways Involved:

  • GABA Receptors: The primary molecular target is the GABA receptor, which is involved in the regulation of neuronal excitability.

  • Pathways: The compound modulates the GABAergic pathway, leading to increased inhibitory neurotransmission.

Comparison with Similar Compounds

  • Diazepam

  • Alprazolam

  • Lorazepam

  • Clonazepam

  • Oxazepam

This compound's unique structural features and its interactions with biological targets make it a valuable subject of study in both scientific research and pharmaceutical development.

Properties

IUPAC Name

(3S)-3-propan-2-yl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)10-12(16)13-9-6-4-3-5-8(9)11(15)14-10/h3-7,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZUQLATAJECJW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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